

molecular structure of 1-butyl-3-methylimidazolium acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butyl-3-methylimidazolium acetate**

Cat. No.: **B1257025**

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **1-Butyl-3-methylimidazolium Acetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **1-butyl-3-methylimidazolium acetate** ($[\text{Bmim}][\text{OAc}]$), a prominent room-temperature ionic liquid. Due to the challenges in obtaining single crystals of this compound, a definitive experimental crystal structure with precise bond lengths and angles is not publicly available in the literature. Therefore, this guide synthesizes information from spectroscopic analyses and computational studies to elucidate its molecular characteristics.

Molecular Structure and Conformation

1-Butyl-3-methylimidazolium acetate is an ionic compound consisting of a 1-butyl-3-methylimidazolium cation ($[\text{Bmim}]^+$) and an acetate anion ($[\text{OAc}]^-$). The structure of these ions is depicted below.

1-Butyl-3-methylimidazolium Cation ($[\text{Bmim}]^+$):

The cation features a planar five-membered imidazolium ring with a methyl group attached to one nitrogen atom and a butyl group attached to the other. The butyl chain can adopt various conformations, with computational studies on similar 1-butyl-3-methylimidazolium-based ionic

liquids suggesting that different conformers, such as trans-trans (TT) and gauche-trans (GT), can coexist.

Acetate Anion ($[\text{OAc}]^-$):

The acetate anion is a simple carboxylate with the chemical formula CH_3COO^- . The negative charge is delocalized across the two oxygen atoms.

Interactions: The primary interaction between the cation and anion is electrostatic. Furthermore, hydrogen bonding plays a significant role, particularly between the acidic protons of the imidazolium ring (especially the C2-H proton) and the oxygen atoms of the acetate anion.

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the synthesis and purity of **1-butyl-3-methylimidazolium acetate** and for providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to verify the chemical structure of the cation.

Table 1: ^1H NMR Chemical Shifts of **1-Butyl-3-methylimidazolium Acetate**.[\[1\]](#)

Protons	Chemical Shift (δ /ppm) in DMSO- d ₆	Multiplicity	Integration
CH ₃ (acetate)	1.56	s	3H
CH ₃ (butyl)	1.00	t	3H
CH ₂ (butyl)	1.21	m	2H
CH ₂ (butyl)	1.71	m	2H
N-CH ₃	3.94	s	3H
N-CH ₂	4.15	t	2H
Imidazole Ring H	7.85	s	1H
Imidazole Ring H	7.93	s	1H
N-CH-N	10.26	s	1H

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands of **1-Butyl-3-methylimidazolium Acetate**.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
2958	C-H stretching (aliphatic)
1600-1550	C=O asymmetric stretching (acetate)
1376	C=O symmetric stretching (acetate)
1174	Imidazolium ring stretching

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Acetate

A common method for the synthesis of **1-butyl-3-methylimidazolium acetate** is through an anion exchange reaction from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[3][4][5]

Materials:

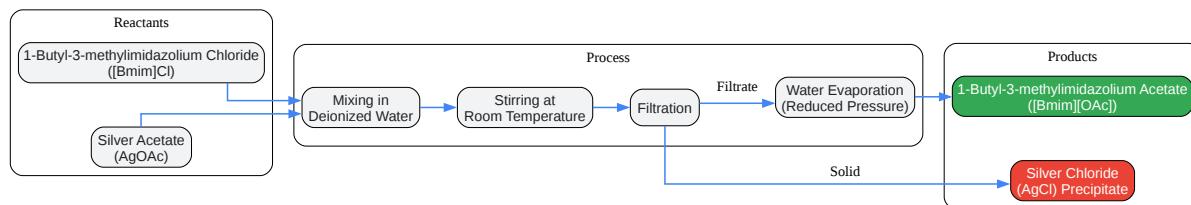
- 1-butyl-3-methylimidazolium chloride ([Bmim]Cl)
- Silver acetate (AgOAc)
- Deionized water

Procedure:

- Dissolve a known amount of [Bmim]Cl in deionized water.
- In a separate container, dissolve a stoichiometric amount of silver acetate in deionized water.
- Slowly add the silver acetate solution to the [Bmim]Cl solution with constant stirring.
- A white precipitate of silver chloride (AgCl) will form immediately.
- Continue stirring the mixture at room temperature for several hours to ensure complete reaction.
- Separate the AgCl precipitate by filtration.
- Remove the water from the filtrate under reduced pressure to obtain pure **1-butyl-3-methylimidazolium acetate**.

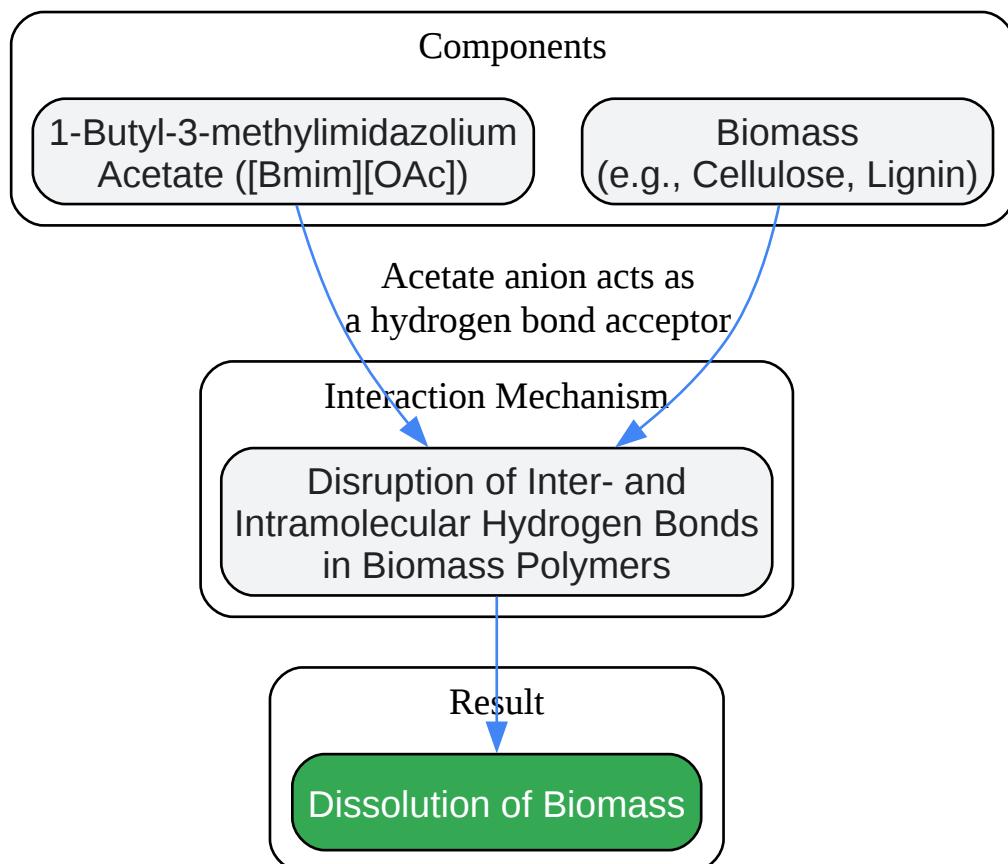
Characterization Protocols

NMR Spectroscopy:


- Dissolve a small sample of the synthesized **1-butyl-3-methylimidazolium acetate** in a deuterated solvent (e.g., DMSO-d₆).
- Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Analyze the chemical shifts, multiplicities, and integration to confirm the structure.

FTIR Spectroscopy:

- Obtain the FTIR spectrum of the neat ionic liquid using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups of the cation and anion.


Visualizations

Below are diagrams illustrating the synthesis workflow and a conceptual diagram of its application in biomass dissolution.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-butyl-3-methylimidazolium acetate**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of biomass dissolution using **1-butyl-3-methylimidazolium acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbino.com [nbino.com]

- 4. researchgate.net [researchgate.net]
- 5. [PDF] Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [molecular structure of 1-butyl-3-methylimidazolium acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257025#molecular-structure-of-1-butyl-3-methylimidazolium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com